1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 890010-89-6
Cat. No.: VC5041819
Molecular Formula: C12H15N3
Molecular Weight: 201.273
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 890010-89-6 |
---|---|
Molecular Formula | C12H15N3 |
Molecular Weight | 201.273 |
IUPAC Name | 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |
Standard InChI Key | ZKWCQOGKTAHXKC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C |
Introduction
Chemical Identity and Nomenclature
1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 890010-89-6) is a heterocyclic organic compound belonging to the pyrazole class. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . The IUPAC name reflects its substitution pattern: 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine, though alternative numbering conventions may describe it as 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine.
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 890010-89-6 | |
PubChem CID | 2415595 | |
EC Number | Not available | — |
SMILES | CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C | |
InChIKey | ZKWCQOGKTAHXKC-UHFFFAOYSA-N |
Molecular Structure and Physicochemical Properties
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a 3,5-dimethylphenyl group, at position 3 with a methyl group, and at position 5 with an amine group.
Structural Analysis
X-ray crystallography data for closely related pyrazole derivatives (e.g., C₂₉H₂₃N₇O) reveal planar aromatic systems with bond lengths and angles consistent with conjugated π-networks . While direct crystallographic data for this compound is unavailable, computational models predict a similar planar geometry, stabilized by intramolecular hydrogen bonding between the amine group and adjacent nitrogen atoms .
Spectral Characteristics
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IR Spectroscopy: Expected N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
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NMR: Predicted signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and amine protons (δ 4.5–5.0 ppm, broad) .
Synthesis and Production
Industrial synthesis routes are proprietary, but general pyrazole formation strategies involve:
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Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
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Functionalization: Subsequent alkylation or amination to introduce substituents.
For example, reacting 3,5-dimethylphenylhydrazine with acetylacetone under acidic conditions could yield the target compound via hydrazone intermediate cyclization . Optimized conditions (e.g., Lewis acid catalysts like AlCl₃) improve yield and purity.
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
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Pharmaceutical intermediates: Functionalization of the amine group enables coupling reactions to bioactive molecules.
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Coordination chemistry: The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd) .
Materials Science
Pyrazole derivatives are explored for:
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Luminescent materials: Due to rigid, conjugated structures.
Comparative Analysis with Structural Analogues
Table 2: Substituent Effects on Properties
Compound | Substituent Position | Key Difference |
---|---|---|
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | 2,3-dimethylphenyl | Reduced steric hindrance |
1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine | 5-methyl | Altered electronic distribution |
Future Research Directions
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Biological Screening: Evaluate antimicrobial/anticancer potential.
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Catalytic Applications: Test as a ligand in cross-coupling reactions.
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Crystallographic Studies: Resolve 3D structure to guide derivatization.
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